Dilipoyl lipid

Übersicht

Beschreibung

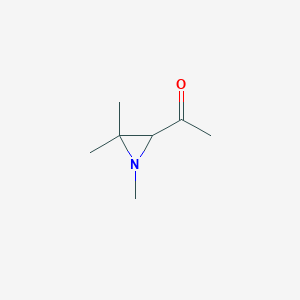

Dilipoyl lipid is a type of lipid molecule that has been a subject of interest in scientific research due to its potential applications in various fields. It is a synthetic lipid molecule that has been synthesized using a number of different methods, and its structure and properties have been studied extensively. In

Wissenschaftliche Forschungsanwendungen

Gene Delivery and Drug Release : Lipid molecular design, including dilinoleoyl lipids, has significantly impacted gene delivery, controlled drug release, and the preparation of supramolecular gels in chemical biology (Bhattacharya & Bajaj, 2005).

Radiation Sensitivity : Dilinoleoyl phosphatidylcholine (DLOPC) liposomes, which are radiation-sensitive, have been used as novel drug reservoirs and simple radiation dosimeters (Akamatsu, 2013).

DNA Condensation and Transfection : N4,N9-dilinoleoyl spermine has shown high efficiency in condensing DNA and achieving significant transfection levels in cultured cells (Ahmed, Pourzand, & Blagbrough, 2006).

Mitochondrial Membrane Properties : Studies on the self-organization of dilinoleoyl phosphatidylethanolamine molecules provide insights into the properties of the inner mitochondrial membrane (Shumm et al., 2021).

Lipidomics in Disease Diagnosis : Lipidomics, including the study of dilinoleoyl lipids, aids in discovering biomarkers and understanding disease pathology, which is crucial for diagnosis and prevention in various human diseases (Zhao, Cheng, & Lin, 2014).

Liver Health and Metabolism : Essential phospholipids, including dilinoleoyl variants, have been shown to increase the activity of ATPases and improve the fluidity of liver plasma membranes, with implications for cholesterol management and liver health (Hegner, 1976).

Lipid Peroxidation Studies : Research on the peroxidation of dilinoleoyl phosphatidylcholine lipids has offered insights into the mechanisms of lipid peroxidation and its implications in various biological systems and diseases (Wang et al., 1994).

Drug and Biomarker Development : Advances in lipidomics, including the study of dilinoleoyl lipids, have led to improved diagnostics and therapeutics for lipid-related diseases, potentially extending human longevity and quality of life (Han & Gross, 2005).

Cellular and Molecular Mechanisms : Dilinoleoyl lipids have been involved in studies exploring their effects on cellular mechanisms, such as glucose transport activity in erythrocytes and the stimulation of cell proliferation in mammary epithelial cells (Fujii et al., 1986; Imagawa et al., 1989).

Eigenschaften

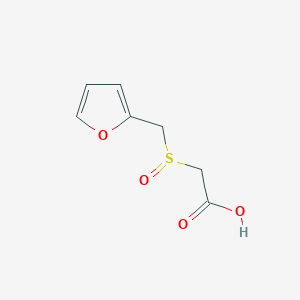

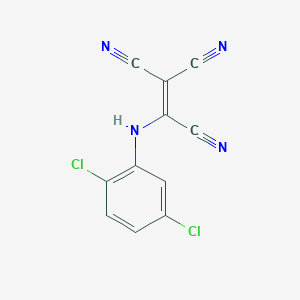

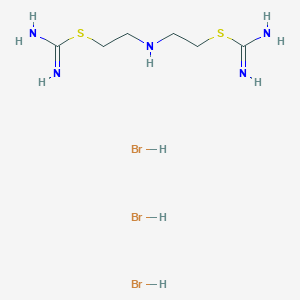

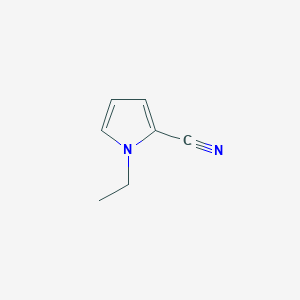

IUPAC Name |

2,3-bis[12-[5-(dithiolan-4-yl)pentanoyloxy]dodecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H88NO12PS4/c1-49(2,3)32-35-59-62(54,55)60-37-44(61-48(53)31-19-15-11-7-5-9-13-17-25-34-57-46(51)30-23-21-27-43-40-65-66-41-43)36-58-47(52)28-18-14-10-6-4-8-12-16-24-33-56-45(50)29-22-20-26-42-38-63-64-39-42/h42-44H,4-41H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHUBYHQXKUOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC(=O)CCCCC1CSSC1)OC(=O)CCCCCCCCCCCOC(=O)CCCCC2CSSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H88NO12PS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909205 | |

| Record name | 2,3-Bis[(12-{[5-(1,2-dithiolan-4-yl)pentanoyl]oxy}dodecanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dilipoyl lipid | |

CAS RN |

104778-79-2 | |

| Record name | 1,2-Bis(1,2-(lipoyl)dodecanoyl)-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104778792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis[(12-{[5-(1,2-dithiolan-4-yl)pentanoyl]oxy}dodecanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)

![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)